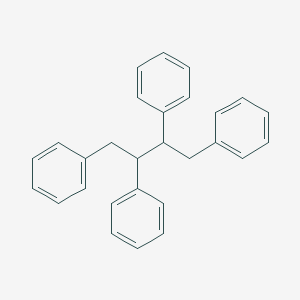
Benzene, 1,1',1'',1'''-(1,2,3,4-butanetetrayl)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- is a complex organic compound with the molecular formula C28H26 and a molecular weight of 362.5060 . This compound is characterized by its unique structure, which includes four benzene rings connected by a butanetetrayl group. It is known for its stability and distinctive chemical properties.
Preparation Methods
The synthesis of Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- involves several steps. One common method includes the reaction of benzene with butane derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve more advanced techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum. The products are usually alkanes or alcohols.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitrating agents are used.
Scientific Research Applications
Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. These interactions can lead to changes in cellular functions, including gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- can be compared with other similar compounds, such as:
Benzene, 1,1’,1’‘,1’‘’-(1,3-butadiene-1,2,3,4-tetrayl)tetrakis-: This compound has a similar structure but differs in the connecting group, leading to different chemical properties and reactivity.
Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-cyclobutanetetrayl)tetrakis-:
The uniqueness of Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis- lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C28H26 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,3,4-triphenylbutan-2-ylbenzene |
InChI |
InChI=1S/C28H26/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |
InChI Key |
AOEDHVIDHZGXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















